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Compound of Interest

Compound Name: VNI

Cat. No.: B12778335

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a
Promising Anti-Chagas Disease Agent

Introduction

VNI is an experimental small molecule drug candidate under investigation for the treatment of
Chagas disease, an infectious illness caused by the protozoan parasite Trypanosoma cruzi.[1]
Developed at Vanderbilt University, VNI has demonstrated significant efficacy in preclinical
studies, curing both acute and chronic forms of the disease in murine models with high survival
rates and no observable toxicity.[1][2] This technical guide provides a comprehensive overview
of VNI's chemical structure, physicochemical properties, mechanism of action, and key
experimental data, intended for researchers, scientists, and professionals in the field of drug
development.

Chemical Structure and Physicochemical Properties

VNI, a derivative of imidazole and oxadiazole, is characterized by a specific stereochemistry
that is crucial for its biological activity. Its structural details and physicochemical properties are
summarized below.

Chemical Identifiers

The following table provides key identifiers for the VNI compound.
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Identifier Value

N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-

Preferred IUPAC Name 1-yhethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-
yl)benzamide[1]

CAS Number 1246770-52-4[1]

ChEMBL ID ChEMBL1236677[1]

PubChem CID 49867823[1]
clccc(ccl)ec2nne(o2)c3cece(cc3)C(=0O)N--

SMILES (ccl) (02) (cc3)C(=0)
INVALID-LINK--c5ccc(cc5CI)CI[1]

InChl Key CIPLMXOWZZCYHJ-QHCPKHFHSA-N[1]

Physicochemical Properties

Key physicochemical properties of the VNI compound are listed in the table below. Detailed
experimental values for properties such as melting point, boiling point, and pKa are not widely
available in the public domain.

Property Value
Chemical Formula C26H19CI2Ns02[1]
Molar Mass 504.37 g-mol—[1]

White solid (presumed from synthesis
Appearance o
descriptions)

Oral Bioavailability Orally bioavailable in mouse models[1][2]

Mechanism of Action

VNI functions as a potent and highly selective inhibitor of a critical enzyme in the Trypanosoma
cruzi parasite: sterol 14a-demethylase (CYP51).[1][3] This enzyme is a cytochrome P450
monooxygenase essential for the biosynthesis of ergosterol and other vital sterols required for
the integrity and function of the parasite's cell membrane.
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The inhibitory action of VNI involves the coordination of one of its nitrogen atoms to the heme
iron atom located in the active site of the CYP51 enzyme. This binding event blocks the normal
catalytic activity of the enzyme, disrupting the sterol biosynthesis pathway. The resulting
depletion of essential sterols compromises the parasite's cell membrane, leading to its death.
[1] This mechanism provides a high degree of selectivity for the parasite's enzyme over
homologous enzymes in mammals, contributing to VNI's low toxicity profile in preclinical
studies.[1]
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Figure 1: Mechanism of action of VNI targeting T. cruzi CYP51.
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Biological Activity and Preclinical Efficacy

VNI has demonstrated potent antiparasitic activity in both in vitro and in vivo settings.

In Vitro Potency

In cellular experiments, VNI was shown to be highly effective at eradicating T. cruzi
amastigotes (the replicative intracellular stage of the parasite) from infected cardiomyocytes.[1]

Assay Parameter Value Comparison

More potent than

Anti-amastigote Posaconazole (5 nM)
o ECso 1.3 nM[1]
Activity and Ravuconazole (5
nM)[1]

In Vivo Efficacy in Murine Models

VNI has been tested in mouse models of both acute and chronic Chagas disease, showing

remarkable curative effects.[1]

Study Type Animal Model Dosage Efficacy
) 100% parasitological
Acute Chagas ) 25 mg/kg, oral, twice
) Mice ) clearance; 100%
Disease daily for 30 days[1] ]
survival[1]
100% parasitological
Chronic Chagas Vi 25 mg/kg, oral, twice clearance after
ice
Disease daily for 30 days[1] immunosuppression;
100% survival[1]
Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly

available, studies have consistently described VNI as having "promising pharmacokinetics" and
being orally bioavailable.[1][3] This is supported by its high efficacy when administered orally in
animal models.[1]
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Experimental Protocols

Detailed synthesis protocols for VNI are proprietary and not available in the public domain.
However, based on published preclinical studies, generalized experimental workflows for
assessing efficacy can be described.

General Protocol for In Vivo Efficacy Testing in a Murine
Model

The following workflow outlines the key steps used to evaluate the efficacy of VNI in mouse

models of Chagas disease.[1]
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Figure 2: Experimental workflow for in vivo testing of VNI.

Methodological Notes:
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« Infection: Mice are infected intraperitoneally with a specific number of trypomastigotes. For
acute models, a lethal dose is used, while for chronic models, a lower dose is administered.

[1]

o Treatment Formulation: VNI is prepared in a vehicle suitable for oral administration, such as
a 5% stock solution in DMSO further dissolved in sterile 5% Arabic gum.[1]

o Cure Verification: To confirm a sterile cure, especially in the chronic phase, treated animals
are often immunosuppressed (e.g., with cyclophosphamide). A lack of resurgent parasitemia
following this challenge is a strong indicator of successful parasite eradication.[1] This is
typically confirmed by highly sensitive quantitative PCR (qPCR) on blood and various tissue

samples.[1]

General Protocol for In Vitro Anti-Amastigote Assay

This workflow describes a typical cell-based assay to determine the potency (ECso) of
compounds against the intracellular amastigote form of T. cruzi.
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Figure 3: Generalized workflow for an in vitro anti-amastigote assay.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b12778335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12778335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Methodological Notes:

e Reporter Parasites: Assays often use genetically modified T. cruzi strains that express a
reporter protein like Green Fluorescent Protein (GFP) or 3-galactosidase. This allows for a
quantitative readout of parasite proliferation that is amenable to high-throughput screening.

[1]

e Host Cells: Various mammalian host cell lines can be used, including Vero cells or primary
cardiomyocytes, the latter being highly relevant to Chagas disease pathology.[1]

o Data Analysis: The measured signal (e.g., fluorescence) is plotted against the compound
concentration, and a dose-response curve is fitted to calculate the ECso value, which is the
concentration required to inhibit parasite growth by 50%.

Conclusion

The VNI compound represents a highly promising candidate for the treatment of Chagas
disease. Its potent and selective mechanism of action, coupled with excellent efficacy, oral
bioavailability, and a favorable safety profile in preclinical models, underscores its potential as a
next-generation therapeutic.[1][2] The data presented in this guide highlight the key attributes
of VNI and provide a foundation for further research and development efforts aimed at bringing
this novel therapy to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [VNI Compound: A Technical Guide for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12778335#vni-compound-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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